molecular formula C8H9NO3 B3351638 (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol CAS No. 383901-05-1

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol

Cat. No.: B3351638
CAS No.: 383901-05-1
M. Wt: 167.16 g/mol
InChI Key: RHHZZOVOFZSEJI-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is a heterocyclic compound that features a unique dioxino-pyridine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a pyridine derivative with a dihydroxy compound, followed by cyclization to form the dioxino ring. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, solvents, and catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.

Scientific Research Applications

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound may be used in the production of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which (3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar pyridine core but differ in their additional ring structures and functional groups.

    Thiadiazoles: These heterocyclic compounds have different heteroatoms but can exhibit similar biological activities.

    Thioamides: These compounds contain sulfur atoms and have distinct chemical properties compared to dioxino-pyridine derivatives.

Uniqueness

(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol is unique due to its specific dioxino-pyridine structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications, particularly in fields where specific molecular interactions are crucial.

Properties

IUPAC Name

[(3R)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridin-3-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3/c10-4-6-5-11-7-2-1-3-9-8(7)12-6/h1-3,6,10H,4-5H2/t6-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHHZZOVOFZSEJI-ZCFIWIBFSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=C(O1)C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](OC2=C(O1)C=CC=N2)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60468162
Record name (R)-2,3-dihydro-1,4-dioxino[2,3-b]-pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

167.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

383901-05-1
Record name (R)-2,3-dihydro-1,4-dioxino[2,3-b]-pyridine-3-methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60468162
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol
Reactant of Route 2
Reactant of Route 2
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol
Reactant of Route 3
Reactant of Route 3
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol
Reactant of Route 4
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol
Reactant of Route 5
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol
Reactant of Route 6
(3R)-2,3-Dihydro-1,4-dioxino[2,3-b]pyridine-3-methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.